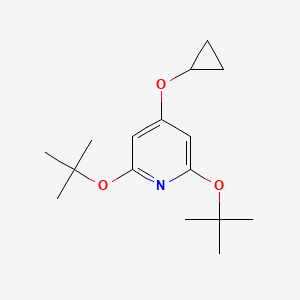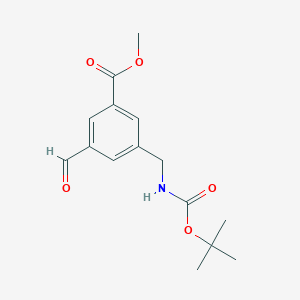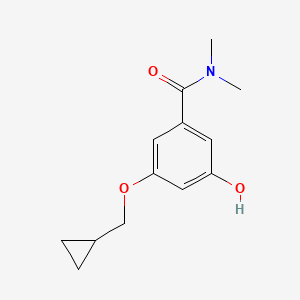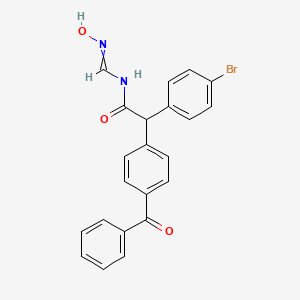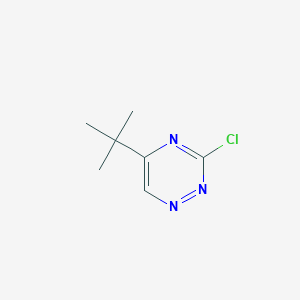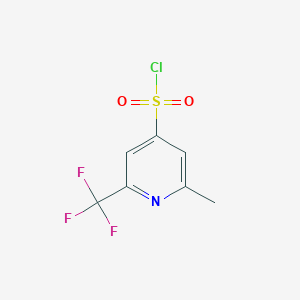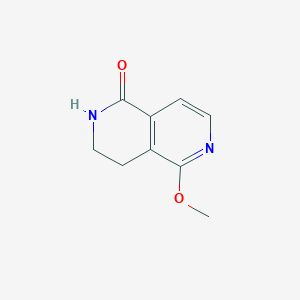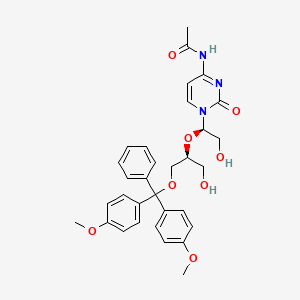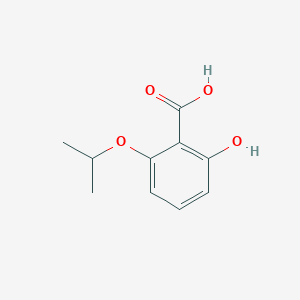
2-Hydroxy-6-(propan-2-yloxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-(propan-2-yloxy)benzoic acid is a derivative of hydroxybenzoic acid, which belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a hydroxyl group and a propan-2-yloxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(propan-2-yloxy)benzoic acid typically involves the alkylation of 2-hydroxybenzoic acid (salicylic acid) with an appropriate alkylating agent, such as isopropyl bromide, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-6-(propan-2-yloxy)benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed:
- Oxidation of the hydroxyl group can yield ketones or aldehydes.
- Reduction of the carboxylic acid group can produce alcohols.
- Substitution reactions can lead to the formation of various derivatives depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-(propan-2-yloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
Vergleich Mit ähnlichen Verbindungen
Salicylic Acid (2-Hydroxybenzoic Acid): Known for its use in acne treatment and as a precursor in the synthesis of aspirin.
p-Hydroxybenzoic Acid: Used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Studied for its antioxidant properties.
Uniqueness: 2-Hydroxy-6-(propan-2-yloxy)benzoic acid is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural modification can enhance its solubility, stability, and bioactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H12O4 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
2-hydroxy-6-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6,11H,1-2H3,(H,12,13) |
InChI-Schlüssel |
YRVNPUVEDZDIQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


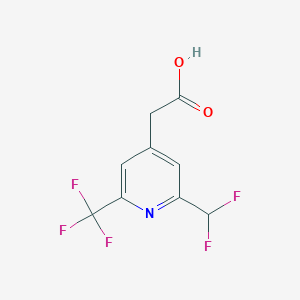
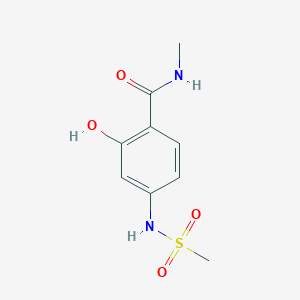
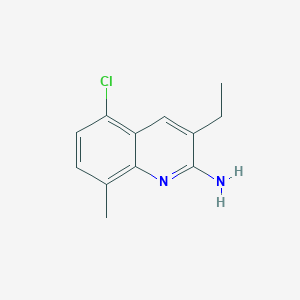
![3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14849562.png)
![[6-Amino-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849570.png)
